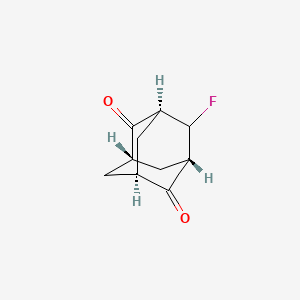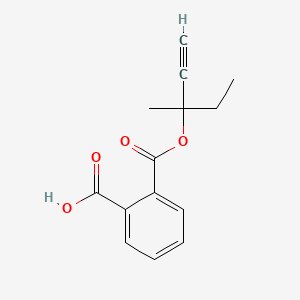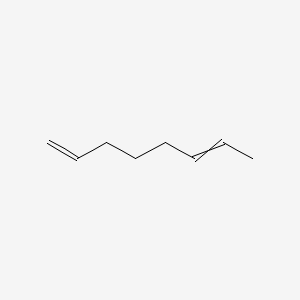
Isodecylpelargonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Isodecylpelargonate can be synthesized through the direct esterification of decanol with palmitic acid . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .
In industrial production, the process is scaled up, and continuous esterification methods are employed to increase efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality this compound .
Chemical Reactions Analysis
Isodecylpelargonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols. This reaction is often carried out under basic conditions using reagents like sodium hydroxide or potassium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield nonanoic acid and 8-methylnonanol .
Scientific Research Applications
Isodecylpelargonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isodecylpelargonate primarily involves its role as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and elasticity of the material. This is achieved by embedding itself between polymer chains, preventing them from packing tightly and allowing them to move more freely .
In lubrication, this compound forms a thin film on surfaces, reducing friction and wear. Its molecular structure allows it to adhere to surfaces and provide a smooth, slippery layer that minimizes direct contact between moving parts .
Comparison with Similar Compounds
Isodecylpelargonate is similar to other esters such as isodecyl oleate and isodecyl stearate. it has unique properties that make it particularly suitable for specific applications:
Isodecyl Stearate: Isodecyl stearate is also used as a plasticizer and lubricant, but this compound offers superior solubility and compatibility with a wider range of polymers and resins.
Similar compounds include:
- Isodecyl oleate
- Isodecyl stearate
- Decyl pelargonate
- Nonyl nonanoate
Properties
CAS No. |
17671-25-9 |
|---|---|
Molecular Formula |
C12H14MgO12 |
Molecular Weight |
0 |
Synonyms |
DECYL PELARGONATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







